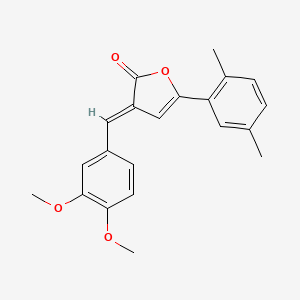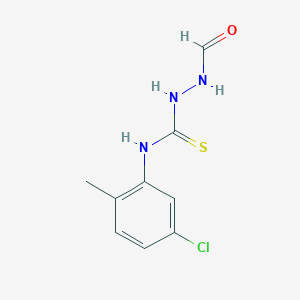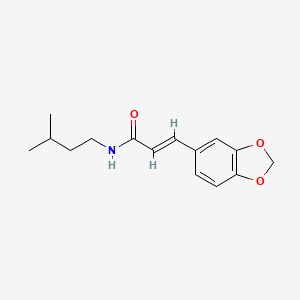![molecular formula C34H28N2O2 B4767887 2-(4-aminophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4767887.png)
2-(4-aminophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione
描述
2-(4-aminophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BIQ, and it belongs to the class of isoindole-1,3-diones, which have been extensively studied for their diverse biological activities.
作用机制
The mechanism of action of BIQ is not fully understood, but several studies have suggested that it interacts with cellular components such as DNA and proteins, leading to changes in cellular signaling pathways and ultimately inducing cell death. Its ability to induce apoptosis in cancer cells has been attributed to its ability to inhibit the activity of certain enzymes involved in cell survival and proliferation.
Biochemical and Physiological Effects
BIQ has been shown to have several biochemical and physiological effects, including the induction of cell death in cancer cells, the inhibition of certain enzymes involved in cell survival and proliferation, and the modulation of cellular signaling pathways. It has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of BIQ is its diverse biological activities, which make it a potential candidate for use in various fields. Its unique structure and electronic properties also make it a potential candidate for use in organic electronic devices. However, one of the limitations of BIQ is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for research on BIQ, including:
1. Investigating its potential use in the treatment of other diseases beyond cancer and neurodegenerative disorders, such as infectious diseases.
2. Developing new synthesis methods to improve the yield and purity of BIQ.
3. Studying its potential use in organic electronic devices, including OFETs and OLEDs.
4. Investigating its potential as a scaffold for the development of new drugs with diverse biological activities.
5. Studying its potential use in combination with other drugs or treatments to enhance its efficacy and reduce potential side effects.
Conclusion
In conclusion, 2-(4-aminophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione is a chemical compound with diverse biological activities that has gained significant attention in the scientific community. Its potential applications in various fields, including medicinal chemistry, material science, and organic electronics, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications.
科学研究应用
BIQ has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, BIQ has shown promising results as an anticancer agent, with studies reporting its ability to induce cell death in various cancer cell lines. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In material science, BIQ has been studied for its optical properties, which make it a potential candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its unique structure and electronic properties also make it a potential candidate for use in organic field-effect transistors (OFETs) and other organic electronic devices.
属性
IUPAC Name |
2-(4-aminophenyl)-3-(4-butylphenyl)-1-phenylbenzo[f]isoindole-4,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N2O2/c1-2-3-9-22-14-16-24(17-15-22)32-30-29(33(37)27-12-7-8-13-28(27)34(30)38)31(23-10-5-4-6-11-23)36(32)26-20-18-25(35)19-21-26/h4-8,10-21H,2-3,9,35H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWLDMTUHPGSDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=C3C(=C(N2C4=CC=C(C=C4)N)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(3,4-dichlorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4767807.png)
![N-(2,3-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4767815.png)


amine dihydrochloride](/img/structure/B4767839.png)
![2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol](/img/structure/B4767843.png)

![4-(2-cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxo-1-propen-1-yl)-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B4767860.png)

![1-(4-fluorophenyl)-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)ethanone](/img/structure/B4767874.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B4767898.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4767904.png)
![1-[(4-iodo-3-methoxyphenyl)sulfonyl]piperidine](/img/structure/B4767910.png)